2,4,5-Trichloro-6-ethylpyrimidine
Overview
Description
2,4,5-Trichloro-6-ethylpyrimidine is a heterocyclic organic compound with the molecular formula C6H5Cl3N2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Mechanism of Action
Target of Action
The primary targets of 2,4,5-Trichloro-6-ethylpyrimidine are currently unknown. This compound is a derivative of pyrimidine, a basic structure in many important biomolecules
Mode of Action
As a pyrimidine derivative, it may interact with its targets by forming hydrogen bonds, similar to how pyrimidine bases in DNA and RNA interact with their complementary bases . The resulting changes in the biological system depend on the nature of these targets.
Biochemical Pathways
Given its structural similarity to pyrimidine, it might interfere with nucleic acid synthesis or other pyrimidine-related metabolic pathways . The downstream effects of these interactions would depend on the specific pathways involved.
Biochemical Analysis
Biochemical Properties
For instance, some pyrimidine derivatives are known to inhibit dihydrofolate reductase, a key enzyme in the folate pathway
Cellular Effects
Pyrimidine derivatives can have a wide range of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 2,4,5-Trichloro-6-ethylpyrimidine on these processes have not been studied.
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Studies on similar compounds suggest that the effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses . Specific studies on this compound are needed.
Metabolic Pathways
Pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichloro-6-ethylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 5-chlorouracil with thionyl chloride in dichloroethane solvent. The reaction mixture is heated under reflux conditions, followed by the addition of water to separate the organic layer. The organic layer is then distilled to remove the solvent, yielding this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient chlorinating agents and optimized reaction conditions ensures high yield and purity of the final product. The process typically involves the use of phosphorus oxychloride and barbituric acid as starting materials, with the reaction carried out under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-6-ethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and under reflux conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
2,4,5-Trichloro-6-ethylpyrimidine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-5-ethylpyrimidine: Similar in structure but differs in the position of chlorine atoms.
2,4,5-Trichloro-6-methylpyrimidine: Similar but with a methyl group instead of an ethyl group.
2,4,6-Trichloropyrimidine: Lacks the ethyl group present in 2,4,5-Trichloro-6-ethylpyrimidine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,4,5-trichloro-6-ethylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2/c1-2-3-4(7)5(8)11-6(9)10-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMHFOVFWWAYCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289017 | |
Record name | 2,4,5-trichloro-6-ethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6585-48-4 | |
Record name | NSC58573 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58573 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,5-trichloro-6-ethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-trichloro-6-ethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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